2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate
CAS No.:
Cat. No.: VC13528435
Molecular Formula: C6H10Cl2N2O2
Molecular Weight: 213.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10Cl2N2O2 |
|---|---|
| Molecular Weight | 213.06 g/mol |
| IUPAC Name | 2-chloro-3-methoxypyridin-4-amine;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C6H7ClN2O.ClH.H2O/c1-10-5-4(8)2-3-9-6(5)7;;/h2-3H,1H3,(H2,8,9);1H;1H2 |
| Standard InChI Key | LFPSAZHBZXMOEZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CN=C1Cl)N.O.Cl |
| Canonical SMILES | COC1=C(C=CN=C1Cl)N.O.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 2-chloro-3-methoxy-4-pyridinamine consists of a pyridine ring with three distinct substituents:
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Chlorine at position 2, introducing electronegativity and steric effects.
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Methoxy group (-OCH₃) at position 3, contributing electron-donating resonance effects.
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Amine group (-NH₂) at position 4, enabling hydrogen bonding and nucleophilic reactivity .
The hydrochloride hydrate form adds a hydrochloric acid (HCl) molecule and water of crystallization, enhancing solubility in polar solvents. The molecular formula is estimated as C₆H₈ClN₂O·HCl·nH₂O, with the exact hydrate stoichiometry (n) dependent on synthesis conditions .
Physical and Chemical Properties
Data for the base compound (2-chloro-3-methoxy-4-pyridinamine) includes:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 158.586 g/mol (base) | |
| Density | 1.311 ± 0.06 g/cm³ (predicted) | |
| Boiling Point | 320.7 ± 37.0 °C (predicted) | |
| Solubility | Moderate in polar solvents |
The hydrochloride hydrate likely exhibits:
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Higher melting point due to ionic interactions.
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Enhanced water solubility from HCl and hydrate formation.
Synthetic Methodologies
Base Compound Synthesis
The base structure is synthesized via:
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Halogenation: Introducing chlorine using phosphorus oxychloride (POCl₃) or similar agents.
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Methoxylation: Methylation of a hydroxyl precursor with dimethyl sulfate .
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Amination: Substitution of a leaving group (e.g., nitro) with ammonia or hydrazine .
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
The compound’s structure aligns with motifs in kinase inhibitors and antibiotics. For example:
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Analogous pyridines are used in antitumor agents targeting EGFR kinases .
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Chlorine and methoxy groups enhance membrane permeability and binding affinity .
Agrochemical Development
Halogenated pyridines serve as precursors for herbicides and pesticides. The methoxy group may reduce environmental persistence compared to fully halogenated analogs .
Material Science
Pyridine derivatives contribute to ligands in catalytic systems. The amine group enables coordination with transition metals like palladium or ruthenium .
Future Research Directions
Synthetic Advancements
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Catalytic Amination: Developing Pd-catalyzed couplings to improve regioselectivity.
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Green Chemistry: Replacing POCl₃ with less toxic chlorinating agents.
Biological Screening
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Antimicrobial Studies: Testing against multidrug-resistant pathogens.
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Kinase Profiling: High-throughput screening for oncology applications.
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